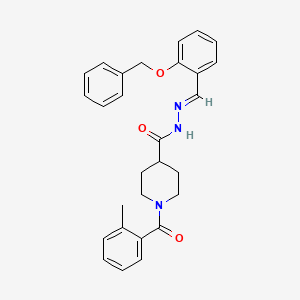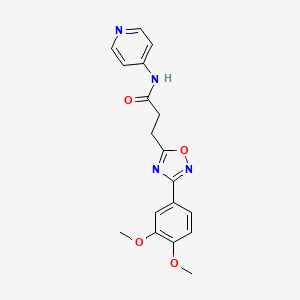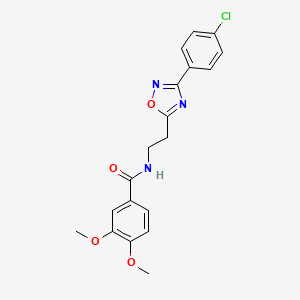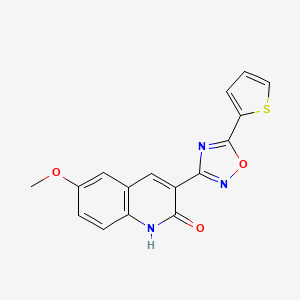
(E)-N'-(2-(benzyloxy)benzylidene)-1-(2-methylbenzoyl)piperidine-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N'-(2-(benzyloxy)benzylidene)-1-(2-methylbenzoyl)piperidine-4-carbohydrazide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of hydrazones and has shown promising results in various scientific studies.
Mecanismo De Acción
The mechanism of action of (E)-N'-(2-(benzyloxy)benzylidene)-1-(2-methylbenzoyl)piperidine-4-carbohydrazide is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various signaling pathways in the body. For example, it has been reported to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and proliferation. It has also been shown to activate the AMPK signaling pathway, which plays a crucial role in glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as tyrosinase and α-glucosidase, which are involved in melanin synthesis and glucose metabolism, respectively. Furthermore, this compound has been reported to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. It has also been shown to reduce lipid peroxidation and improve mitochondrial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (E)-N'-(2-(benzyloxy)benzylidene)-1-(2-methylbenzoyl)piperidine-4-carbohydrazide in lab experiments is its potential therapeutic applications. This compound has shown promising results in various scientific studies and has the potential to be developed into a novel drug. Furthermore, the synthesis of this compound is relatively simple and can be optimized for high yield and purity. However, one of the limitations of using this compound in lab experiments is its toxicity. It has been reported to have cytotoxic effects at high concentrations, and caution should be exercised when handling this compound.
Direcciones Futuras
There are several future directions for the research on (E)-N'-(2-(benzyloxy)benzylidene)-1-(2-methylbenzoyl)piperidine-4-carbohydrazide. One of the areas of interest is the development of this compound as a novel anticancer drug. Further studies are needed to determine the efficacy and safety of this compound in preclinical and clinical trials. Another area of interest is the elucidation of the mechanism of action of this compound. Understanding the signaling pathways involved in the therapeutic effects of this compound can provide insights into the development of new drugs. Additionally, the development of new synthetic methods for this compound can improve the yield and purity of the product and facilitate its use in various scientific studies.
Métodos De Síntesis
The synthesis of (E)-N'-(2-(benzyloxy)benzylidene)-1-(2-methylbenzoyl)piperidine-4-carbohydrazide involves the reaction of piperidine-4-carbohydrazide with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with 2-(benzyloxy)benzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid to obtain the desired compound. The synthesis of this compound has been reported in various scientific journals, and the procedure has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
(E)-N'-(2-(benzyloxy)benzylidene)-1-(2-methylbenzoyl)piperidine-4-carbohydrazide has been extensively studied for its potential therapeutic applications. It has been reported to have anticancer, anti-inflammatory, and antidiabetic properties. In one study, this compound was found to inhibit the growth of human breast cancer cells by inducing cell cycle arrest and apoptosis. In another study, it was found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been reported to have antidiabetic effects by improving insulin sensitivity and reducing blood glucose levels.
Propiedades
IUPAC Name |
1-(2-methylbenzoyl)-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3/c1-21-9-5-7-13-25(21)28(33)31-17-15-23(16-18-31)27(32)30-29-19-24-12-6-8-14-26(24)34-20-22-10-3-2-4-11-22/h2-14,19,23H,15-18,20H2,1H3,(H,30,32)/b29-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFJMYFYCSXPBK-VUTHCHCSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)NN=CC3=CC=CC=C3OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)N/N=C/C3=CC=CC=C3OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7695969.png)






![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7696013.png)

![N,4-dimethyl-N-({N'-[(Z)-phenylmethylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B7696024.png)

